molecular formula C9H19NO3 B13153387 N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13153387
M. Wt: 189.25 g/mol
InChI Key: PJIHMUIMFAEGIP-ZETCQYMHSA-N
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Description

N-[(2S)-1,4-Dihydroxybutan-2-yl]-2,2-dimethylpropanamide is a chiral amide derivative characterized by a 2,2-dimethylpropanamide group attached to a (2S)-1,4-dihydroxybutan-2-yl backbone. Its structural features invite comparison with related propanamide derivatives, particularly those with similar backbones or substituents.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C9H19NO3/c1-9(2,3)8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1

InChI Key

PJIHMUIMFAEGIP-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H](CCO)CO

Canonical SMILES

CC(C)(C)C(=O)NC(CCO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide can be achieved through a series of chemical reactions. One common method involves the condensation of (S)-2-Boc-aminoacetic acid with butanol. The reaction typically requires the use of N,N-dimethylformamide as a solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems .

Mechanism of Action

The mechanism of action of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Pyridyl Substituents

Compound : 2,2-Dimethyl-N-(3-pyridyl)propanamide ()

  • Structure : Differs in the substituent at the amide nitrogen (3-pyridyl vs. dihydroxybutan-2-yl).
  • Synthesis : Prepared via lithiation and iodination, yielding ~70% with 95.9% purity (HPLC) .

Derivative : N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide ()

  • Modification : Iodination at the 4-position of the pyridine ring.
  • Purity post-synthesis was 95.9% .

Dipeptide Boronates with Propanamide Moieties ()

Example : N-[(1S)-1-(Hexahydrobenzodioxaborol-2-yl)-3-methylbutyl]phenylalanine-pyrazinecarboxamide

  • Structure : Incorporates a boronated heterocycle and pyrazinecarboxamide.

Pharmacopeial Propanamide Derivatives ()

Compound Class: Substituted N-(phenylalkyl)-propanamides (e.g., (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxyhexan-2-yl]-3-methylbutanamide)

  • Structural Features: Complex backbones with amino, hydroxy, and aromatic groups.
  • Functional Impact: Hydroxy and amino groups enhance hydrophilicity, while aromatic substituents (e.g., diphenylhexan) may improve target binding (e.g., protease inhibition) .

Impurity Profiles :

  • Impurities such as N,N'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]dibutanamide () highlight the importance of regiochemical control in synthesis. These analogs often exhibit reduced bioactivity due to altered stereochemistry or substituent positioning .

Sulfonylamino and Phenoxy Propanamides ()

Examples :

Comparative Analysis Table

Compound Name Key Substituents Synthesis Yield/Purity Notable Properties Reference
N-[(2S)-1,4-Dihydroxybutan-2-yl]-2,2-DMPA* Dihydroxybutan-2-yl, dimethylpropanamide N/A High hydrophilicity (hydroxyl groups) N/A
2,2-Dimethyl-N-(3-pyridyl)propanamide 3-Pyridyl 70%, 95.9% purity Aromatic solubility, potential H-bonding
N-(4-Iodo-3-pyridyl)-2,2-DMPA 4-Iodo-3-pyridyl 70%, 95.9% purity Heavy atom for crystallography
N-[Benzodioxin-6-yl-thiazol-2-yl]-2-DMPA Benzodioxinyl, thiazolyl N/A Enhanced rigidity, π-π interactions

*DMPA = dimethylpropanamide

Discussion of Structural and Functional Trends

  • Hydrophilicity : The dihydroxybutan-2-yl group in the target compound likely improves water solubility compared to pyridyl or iodinated analogs, which may favor oral bioavailability.
  • Synthetic Complexity : Iodinated derivatives () require cryogenic conditions (-78°C) and specialized reagents (n-BuLi), whereas dihydroxybutan-2-yl analogs might involve simpler hydroxylation steps.
  • Bioactivity: Sulfonylamino and phenoxy derivatives () suggest that electron-withdrawing groups enhance target engagement, whereas dihydroxy groups may prioritize solubility over potency.

Biological Activity

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and its interactions with specific enzymes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H17NO3\text{C}_8\text{H}_{17}\text{N}\text{O}_3

This compound features a branched amide structure with hydroxyl groups that may contribute to its biological properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A patent document highlights its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. In comparative studies, derivatives of similar structures showed IC50 values ranging from 0.050 µM to 25.80 µM against these enzymes, indicating significant inhibitory potential . While specific data for this compound was not detailed in the sources, the trends observed in related compounds suggest a promising profile.

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds structurally related to this compound. Below is a summary table of relevant findings:

Compound Target Enzyme IC50 (µM) Notes
Compound AAChE0.050Highly potent compared to donepezil
Compound BBuChE0.080Significant inhibition observed
N-[...]AChE/BuChETBDExpected activity based on structure

The proposed mechanism for the neuroprotective effects and enzyme inhibition includes:

  • Antioxidant Activity : Hydroxyl groups in the structure may scavenge free radicals, reducing oxidative damage to neurons.
  • Modulation of Cholinergic Activity : By inhibiting AChE and BuChE, the compound may enhance cholinergic transmission, which is crucial for cognitive functions.

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